molecular formula C12H16ClNO2 B2709283 3-(Piperidin-4-yl)benzoic acid hydrochloride CAS No. 726185-55-3

3-(Piperidin-4-yl)benzoic acid hydrochloride

Cat. No.: B2709283
CAS No.: 726185-55-3
M. Wt: 241.72
InChI Key: WISJNYKHUINTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 3-(Piperidin-4-yl)benzoic acid hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . This compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are used for targeted protein degradation .

Mode of Action

This compound interacts with its target, GlyT1, by inhibiting its activity . This inhibition increases the levels of glycine in the synaptic cleft, promoting the activation of the N-methyl-D-aspartate (NMDA) receptor . The compound’s role as a semi-flexible linker in PROTACs impacts the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .

Biochemical Pathways

The biochemical pathway affected by this compound involves the regulation of glycine concentrations in the synaptic cleft . By inhibiting GlyT1, the compound increases glycine levels, which in turn activates the NMDA receptor . This activation is believed to play a critical role in the pathophysiology of schizophrenia and may be associated with the development of negative symptoms and cognitive deficits in the illness .

Pharmacokinetics

It is known that the compound is used in the development of protacs , which are designed to have good bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of GlyT1 and the subsequent increase in glycine levels in the synaptic cleft . This leads to the activation of the NMDA receptor, which is believed to improve the negative symptoms and cognitive impairments associated with schizophrenia .

Action Environment

It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent mixture, such as dioxane and water . The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

3-(Piperidin-4-yl)benzoic acid hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview and Chemical Structure

This compound is characterized by the presence of a piperidine ring attached to a benzoic acid moiety. This structural configuration is crucial for its interaction with biological targets. The molecular formula is C12H15ClN2O2C_{12}H_{15}ClN_2O_2, and its chemical structure can be represented as follows:

Chemical Structure C6H4(COOH)(C5H10N)\text{Chemical Structure }\text{C}_6\text{H}_4(\text{COOH})(\text{C}_5\text{H}_{10}\text{N})\cdots

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine and Serotonin Antagonism : This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors, which are implicated in various neuropsychiatric disorders. Its ability to modulate these neurotransmitter systems suggests potential applications in treating conditions such as schizophrenia and depression .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its ability to disrupt bacterial cell wall synthesis or function .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

Biochemical Interactions :

  • The compound interacts with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. It has been noted to affect the activity of enzymes involved in lipid metabolism, potentially altering lipid profiles in treated cells .

Cellular Effects :

  • In vitro studies demonstrate that this compound can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of caspases, which are essential for programmed cell death .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on various cancer cell lines including HeLa and MCF-7. The compound exhibited IC50 values ranging from 1.5 µM to 2.0 µM, indicating potent cytotoxic effects .
  • Neuropharmacological Effects :
    • In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. Behavioral assays indicated that it modulates neurotransmitter levels associated with anxiety and depression .

Summary Table of Biological Activities

Activity Type Mechanism IC50/Effect References
AntimicrobialDisruption of cell wall synthesisEffective against Gram-positive bacteria
AnticancerInduction of apoptosis through caspase activationIC50 = 1.5 - 2.0 µM
Anti-inflammatoryInhibition of COX-2 and cytokinesSignificant reduction observed
NeuropharmacologicalModulation of dopamine and serotonin receptorsReduction in anxiety-like behavior

Properties

IUPAC Name

3-piperidin-4-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJNYKHUINTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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